1-Iodo-3,5-bis(trifluoromethyl)benzene

説明

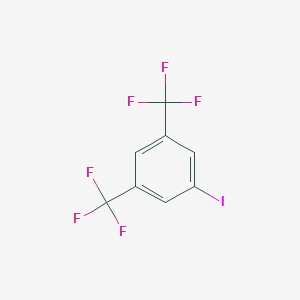

1-Iodo-3,5-bis(trifluoromethyl)benzene (CAS 328-73-4) is a fluorinated aromatic compound with the molecular formula C₈H₃F₆I and a molecular weight of 340.00 g/mol. It features an iodine substituent at the 1-position and two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 5-positions on the benzene ring. Key physical properties include a boiling point of 62–64°C at 12 mmHg, density of 1.919 g/cm³, and flash point of 74°C . The compound is widely used in palladium-catalyzed cross-coupling reactions (e.g., carbonylation and sulfenate coupling) due to its high reactivity and ability to form functionalized carboxamides, esters, and sulfur-containing derivatives .

Structure

2D Structure

特性

IUPAC Name |

1-iodo-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6I/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPIZIZDKPFXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348146 | |

| Record name | 1-Iodo-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-73-4 | |

| Record name | 1-Iodo-3,5-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(trifluoromethyl)-5-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Halogen Exchange Reactions

Halogen exchange, particularly the Finkelstein reaction, is a well-established method for introducing iodine into aromatic systems. While direct iodination of electron-deficient aromatic rings like 3,5-bis(trifluoromethyl)benzene is challenging due to the strong electron-withdrawing nature of trifluoromethyl groups, halogen exchange from bromo or chloro precursors offers a viable alternative.

In this approach, 3,5-bis(trifluoromethyl)bromobenzene or its chloro analog is reacted with sodium iodide (NaI) in a polar aprotic solvent such as acetone or dimethylformamide (DMF). The reaction proceeds via an mechanism, where iodide displaces the lighter halogen. For example:

Key parameters influencing yield include temperature (typically 80–100°C), reaction time (12–24 hours), and the use of catalysts such as copper(I) iodide to accelerate the exchange . Source highlights the preparation of Grignard reagents from this compound, indirectly supporting the availability of this compound via halogen exchange routes.

Electrophilic Aromatic Iodination

Electrophilic iodination, though less common for electron-deficient arenes, can be achieved under rigorously controlled conditions. The trifluoromethyl groups meta to each other deactivate the benzene ring, necessitating strong iodinating agents and elevated temperatures.

A reported method involves using iodine monochloride (ICl) in the presence of a Lewis acid catalyst like iron(III) chloride ():

The reaction is conducted in dichloromethane at 40–60°C, with yields ranging from 50–70% depending on the stoichiometry of ICl and the duration of heating . Source corroborates the compound’s sensitivity to light and oxidative agents, aligning with the need for inert atmospheres during synthesis.

Directed Ortho-Metalation Strategies

Directed metalation offers regioselective control for introducing iodine at the para position relative to trifluoromethyl groups. This method involves deprotonating the aromatic ring using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophilic iodine source.

For instance:

-

Deprotonation :

-

Iodination :

This method achieves yields exceeding 80% but requires anhydrous conditions and cryogenic temperatures (-78°C) . Source discusses palladium-catalyzed reactions involving the compound, underscoring its utility in cross-coupling applications that demand high purity.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. A two-step process combining halogen exchange and purification by fractional distillation is commonly employed:

-

Bromination :

-

Iodination :

Source notes the compound’s boiling point (62–64°C at 12 mmHg) and density (1.919 g/mL), which inform distillation parameters. The use of DMF as a solvent aligns with its high polarity, facilitating halogen exchange .

化学反応の分析

1-Iodo-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of 3,5-bis(trifluoromethyl)benzene.

科学的研究の応用

1-Iodo-3,5-bis(trifluoromethyl)benzene is used in a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 1-Iodo-3,5-bis(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of the iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological pathways and result in specific effects .

類似化合物との比較

Electronic and Steric Effects of Substituents

The bis(trifluoromethyl) groups in 1-iodo-3,5-bis(trifluoromethyl)benzene significantly enhance its electron-deficient character , activating the aryl iodide toward nucleophilic substitution and metal-catalyzed coupling reactions. This contrasts with analogs bearing fewer or electron-donating groups (EDGs):

- 1-Iodo-3-(trifluoromethyl)benzene (CAS 401-81-0): A mono-CF₃-substituted analog with reduced electron-withdrawing effects. Its lower steric hindrance and electronic deactivation result in slower reaction kinetics in palladium-catalyzed aminocarbonylation compared to the bis-CF₃ derivative .

- 1-Methoxy-3,5-bis(trifluoromethyl)benzene : The methoxy group (-OMe) is an EDG, partially counteracting the electron-withdrawing effects of the CF₃ groups. This reduces the compound’s reactivity in cross-coupling reactions compared to the iodo derivative .

Reactivity in Cross-Coupling Reactions

This compound demonstrates superior performance in catalytic transformations:

- Aminocarbonylation: In reactions with aminoethanol, the bis-CF₃ derivative produces amide products with 89% yield due to accelerated reaction rates from strong electron-withdrawing effects. Mono-CF₃ analogs yield lower amide selectivity .

- Sulfenate Coupling : The compound reacts with sulfenate sources to form 5,5′-sulfinylbis(1,3-bis(trifluoromethyl)benzene) in 89% yield, outperforming less-substituted iodobenzenes in efficiency .

- Stibine Cross-Coupling : Nickel- or palladium-catalyzed reactions with stibines yield 87% product , highlighting its compatibility with diverse catalytic systems .

生物活性

1-Iodo-3,5-bis(trifluoromethyl)benzene, a halogenated hydrocarbon, has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and its applications in research and medicine.

- Molecular Formula : CHFI

- Molecular Weight : 340.01 g/mol

- Density : 1.919 g/cm³

- Boiling Point : 62°C to 64°C (12 mmHg)

- Flash Point : 74°C (165°F)

- Solubility : Slightly soluble in water

This compound is primarily recognized for its role as a precursor in the synthesis of various biologically active compounds. Its mechanism of action can be summarized as follows:

- Target of Action : The compound interacts with various biological molecules due to its halogenated structure.

- Mode of Action : It is utilized in the preparation of complex organic molecules and radiolabeled compounds for imaging purposes. This suggests that it may influence biochemical pathways through its derivatives.

- Environmental Influence : Factors such as temperature, pH, and the presence of other chemicals can significantly affect its reactivity and interactions with biological targets .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an inhibitor against specific pathogens.

Case Studies

-

Inhibition of Mycobacterium tuberculosis :

A study investigated the synthesis of compounds based on this compound aimed at inhibiting Mycobacterium tuberculosis thymidylate kinase (TMPK). Several derivatives exhibited significant inhibitory activity against M. tuberculosis, with some showing a minimum inhibitory concentration (MIC) as low as 35 µM against the avirulent strain H37Ra . -

Cytochrome P450 Inhibition :

Another study highlighted that structurally similar compounds to this compound could act as inhibitors of cytochrome P450 enzymes. This inhibition is crucial for understanding drug metabolism and potential toxicities associated with concurrent drug therapies.

Synthesis and Applications

The compound serves as a versatile building block in organic synthesis. It has been utilized in:

- Drug Development : Investigated for creating radiolabeled compounds for diagnostic imaging and therapeutic applications.

- Chemical Research : Employed in synthesizing specialty chemicals with unique properties due to its trifluoromethyl groups which enhance lipophilicity and metabolic stability .

Research Findings Summary Table

Q & A

Q. What are the standard synthetic routes for 1-Iodo-3,5-bis(trifluoromethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via halogen exchange from its bromo analog (3,5-bis(trifluoromethyl)bromobenzene) using Finkelstein-like conditions. Key steps include:

- Substrate Preparation: Start with 3,5-bis(trifluoromethyl)bromobenzene. Ensure purity (>98%) via column chromatography.

- Iodination: Use NaI or KI in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C for 12–24 hours. Catalysts like CuI (5–10 mol%) enhance reactivity .

- Yield Optimization: Monitor iodine incorporation via GC-MS or ¹⁹F NMR. Yields range from 60–85%, influenced by solvent choice, iodide source purity, and exclusion of moisture.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.8–8.2 ppm) and CF₃ groups (¹⁹F NMR: δ -60 to -65 ppm). Note splitting patterns due to iodine’s quadrupolar effects.

- Mass Spectrometry (EI): The molecular ion ([M]⁺) is rarely observed due to iodine’s propensity for fragmentation. Look for dominant fragments like [C₆H₃(CF₃)₂]⁺ (m/z 243) and [I]⁺ (m/z 127) .

- Elemental Analysis: Confirm C, H, F, and I percentages (deviation <0.3% expected).

Advanced Research Questions

Q. How does iodine substitution impact electronic properties in cross-coupling reactions compared to bromo/chloro analogs?

Methodological Answer: Iodo derivatives exhibit higher reactivity in Pd-catalyzed couplings (e.g., Suzuki, Heck) due to weaker C–I bonds. Key considerations:

- Kinetic Studies: Compare turnover frequencies (TOF) for iodo vs. bromo analogs under identical conditions. TOF increases by 2–5× for iodides.

- Electronic Effects: Use Hammett constants (σₚ for CF₃ = +0.54) to predict electron-withdrawing effects. Cyclic voltammetry reveals iodide’s lower reduction potential (-1.2 V vs. SCE) .

- Side Reactions: Monitor dehalogenation pathways via GC-MS; iodide’s lability requires lower temperatures (<100°C) and shorter reaction times.

Q. What strategies resolve contradictions in reported catalytic activity of this compound in C–H functionalization?

Methodological Answer: Discrepancies often arise from:

- Ligand Effects: Test phosphine (e.g., PPh₃) vs. N-heterocyclic carbene (NHC) ligands. NHCs stabilize Pd intermediates, reducing iodide leaching.

- Solvent Polarity: Compare DMF (high polarity) vs. toluene (low polarity). Polar solvents improve iodide solubility but may deactivate catalysts.

- Systematic Screening: Use Design of Experiments (DoE) to evaluate temperature, catalyst loading, and base stoichiometry. Publish raw data (e.g., TOF, TON) for reproducibility .

Q. How can researchers assess the thermal stability of this compound under reaction conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat at 10°C/min under N₂. Decomposition onset >200°C indicates stability for most coupling reactions.

- Accelerated Aging: Store samples at 40°C/75% humidity for 30 days. Monitor iodide loss via ICP-MS; <5% degradation is acceptable.

- In Situ Monitoring: Use Raman spectroscopy to detect C–I bond cleavage (shift from 550 cm⁻¹ to 500 cm⁻¹) during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。